![molecular formula C8H4O4S4 B12822895 (E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)
(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is an organic compound characterized by its unique structure consisting of two 1,3-dithiolylidene rings connected by a double bond and substituted with carboxylic acid groups at the 4,4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of 1,3-dithiolylidene rings: This can be achieved through the reaction of 1,3-dithiolium salts with appropriate nucleophiles.
Coupling of the rings: The two 1,3-dithiolylidene rings are coupled via a double bond formation, often using a palladium-catalyzed cross-coupling reaction.
Introduction of carboxylic acid groups: The carboxylic acid groups are introduced at the 4,4’ positions through a series of functional group transformations, such as oxidation or carboxylation reactions.
Industrial Production Methods
While specific industrial production methods for (E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond between the rings to a single bond.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms with single bonds between the rings.
Substitution: Various esters, amides, and other derivatives.
Applications De Recherche Scientifique
(E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of (E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrathiafulvalene (TTF): A compound with a similar dithiolylidene structure but without carboxylic acid groups.
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Another related compound with additional ethylene groups.
Uniqueness
(E)-[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity. This makes it more versatile for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H4O4S4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
(2E)-2-(4-carboxy-1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C8H4O4S4/c9-5(10)3-1-13-7(15-3)8-14-2-4(16-8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b8-7+ |
Clé InChI |
FGYHNTCTNVUNTF-BQYQJAHWSA-N |
SMILES isomérique |
C1=C(S/C(=C/2\SC=C(S2)C(=O)O)/S1)C(=O)O |
SMILES canonique |
C1=C(SC(=C2SC=C(S2)C(=O)O)S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


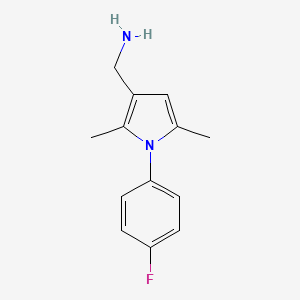
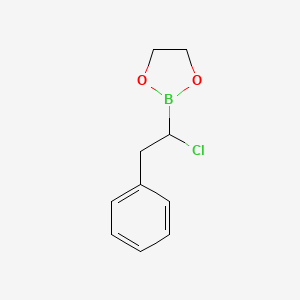
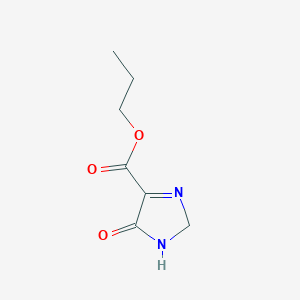
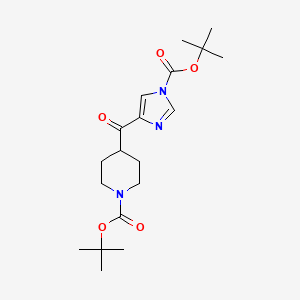
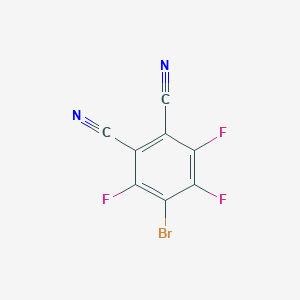
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
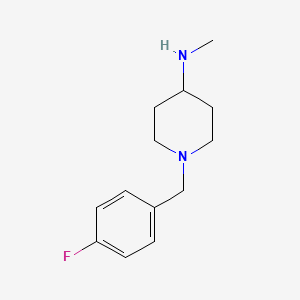
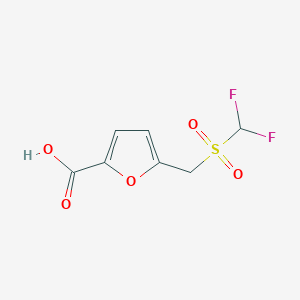

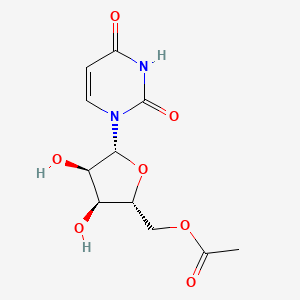


![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
